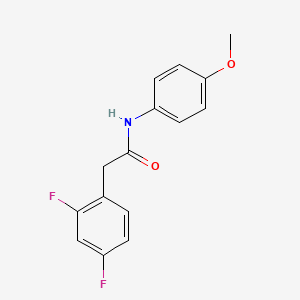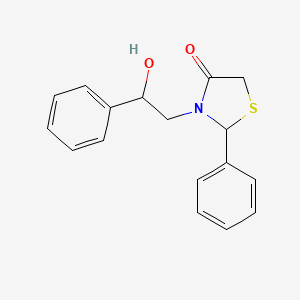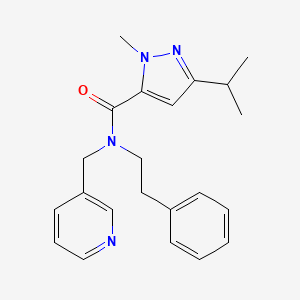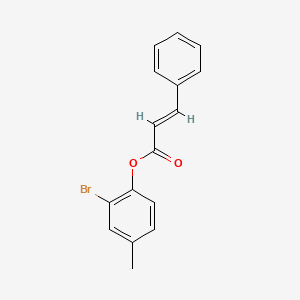![molecular formula C24H29N7O B5587715 4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)
4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions including the use of ester ethoxycarbonylhydrazones with primary amines to produce triazole derivatives with antimicrobial activities (Bektaş et al., 2010). Additionally, methodologies for creating triazine analogues that exhibit antimicrobial and antituberculosis properties have been developed, highlighting the versatility of such compounds in synthetic chemistry (Patel et al., 2012).
Molecular Structure Analysis
The molecular structure of related triazine derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy. For instance, the molecular structure of a tert-butyl piperazine-carboxylate derivative showcases the typical chair conformation of the piperazine ring and the dihedral angles between the quinoline and pyrimidine rings, which could be indicative of the spatial arrangement in similar compounds (Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of triazine compounds often include nucleophilic substitution reactions and cyclization steps. These processes are pivotal in generating compounds with desired functional groups and biological activities. For instance, the synthesis of novel triazine analogues with antimicrobial and antimycobacterial activity illustrates the strategic incorporation of piperazinyl and piperidinyl functionalities via nucleophilic substitution reactions (Patel et al., 2011).
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study detailed the synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities. These derivatives were synthesized from various primary amines and tested against microorganisms, showcasing moderate to good antimicrobial activities (Bektaş et al., 2010).
Anticancer Activity
Research into N-methyl-4-(4-methoxyanilino)quinazolines revealed their potential as novel anticancer agents through the induction of apoptosis. The study explored the structure-activity relationship of the quinazoline ring, identifying several potent compounds (Sirisoma et al., 2010).
Novel Synthesis Approaches
Another investigation described multiparallel amenable syntheses of quinolone and quinoline-2-carboxylic acid derivatives, identifying potent 5HT1B antagonists. This study demonstrates the versatility of these chemical frameworks for late-stage diversification, highlighting their pharmacological potential (Horchler et al., 2007).
Antimicrobial Agent Synthesis
The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives was undertaken to evaluate their potential as antimicrobial agents. These compounds exhibited antibacterial and antifungal activities, underscoring the therapeutic potential of similar chemical structures (Holla et al., 2006).
Synthesis and Evaluation of Antimicrobial Agents
A novel series of thiazolidinone derivatives, with structural components similar to the query compound, were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This research contributes to the understanding of the antimicrobial potential of such compounds (Patel et al., 2012).
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-32-20-10-8-19(9-11-20)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-4-6-18-5-2-3-7-21(18)31/h2-3,5,7-11H,4,6,12-17H2,1H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRILPZBHVZVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)
![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)


![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)

![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)